molecular formula C9H6ClNO B015066 4-Chlorobenzoylacetonitrile CAS No. 4640-66-8

4-Chlorobenzoylacetonitrile

Cat. No.: B015066
CAS No.: 4640-66-8
M. Wt: 179.6 g/mol
InChI Key: JYOUFPNYTOFCSJ-UHFFFAOYSA-N
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Description

4-Chlorobenzoylacetonitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzoylacetonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzoylacetonitrile can be synthesized through the reaction of 4-chlorobenzoyl chloride with cyanoacetic acid. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-chlorobenzoylacetonitrile involves its interaction with specific molecular targets. For instance, in coordination chemistry, it can form complexes with metal ions, facilitating various catalytic processes. The nitrile group can coordinate with metal centers, leading to the activation and cleavage of the C≡N triple bond, which is crucial in forming new chemical entities.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOUFPNYTOFCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196835
Record name 4-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4640-66-8
Record name 4-Chlorobenzoylacetonitrile
Source ChemIDplus
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Record name 4-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoylacetonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5.58 g (86 mmole) of potassium cyanide and 1 mL of water was added in one portion to a solution of 8.0 g (34.3 mmole) of α-bromo-p-chloroacetophenone in 50 mL of 95% ethanol. The mixture was stirred at room temperature for 5 hours, then diluted with water and dichloromethane and acidified with acetic acid. The organic layer was washed with brine. The aqueous layers were extracted with dichloromethane. The combined organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give crude 3-(4-chloro-phenyl)-3-oxo-propionitrile which was used in next step without further purification.
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Synthesis routes and methods III

Procedure details

A 50% oil dispersion of NaH (24 grams) was placed in a 2 l. 3-necked flask and covered with 250 ml. THF. After heating to reflux, a solution composed of 55 ml. THF, ethyl-4-chlorobenzoate (57 grams), and acetonitrile (20.5 grams) was added in dropwise fashion. The reaction mixture started to solidify after the reactants were added so an additional 200 ml. of THF was added. The mixture was then heated to reflux for 21/2 hours, cooled to room temperature, treated with 1 l. ether, and allowed to stand for 72 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-chlorobenzoylacetonitrile interact with the molybdenum dinitrogen complex trans-[Mo(N2)2(dppe)2]?

A1: The research paper [] demonstrates that this compound reacts with the molybdenum dinitrogen complex trans-[Mo(N2)2(dppe)2] (where dppe = Ph2PCH2CH2PPh2) through a C≡N triple bond cleavage. This reaction ultimately leads to the formation of a (nitrido)(nitrile-enolato) complex, trans-[Mo(N)(NCCRCOR')(dppe)2], where R represents a hydrogen atom and R' represents a 4-chlorophenyl group. Interestingly, using a large excess of this compound, followed by treatment with [NHEt3][OTf] (OTf = OSO2CF3), results in further reactivity. This suggests a multi-step reaction pathway with potential for generating diverse molybdenum complexes.

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